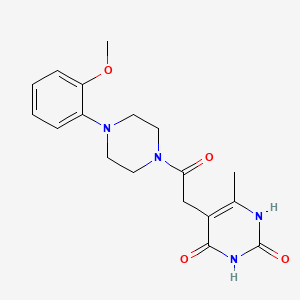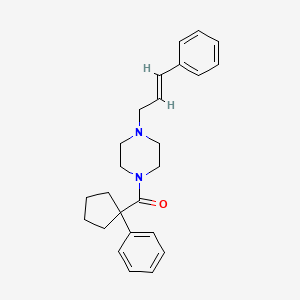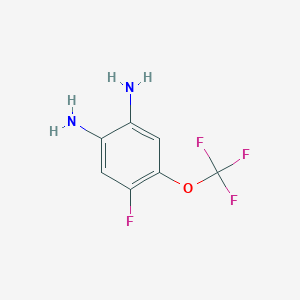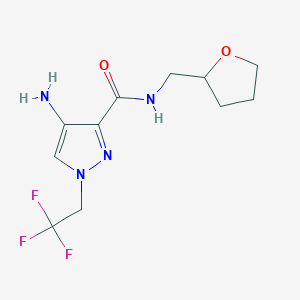![molecular formula C19H16F3NO4 B2918151 (2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide CAS No. 331461-86-0](/img/structure/B2918151.png)
(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide” is a chemical compound with the CAS Number 331461-86-0. It has a molecular weight of 379.34 and its linear formula is C19H16F3NO4 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C19H16F3NO4. It contains 19 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact arrangement of these atoms in the molecule would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions would require experimental determination.Aplicaciones Científicas De Investigación
Polymer Modification and Applications
Research by Cesana et al. (2007) discusses the synthesis of polymer-bound thiol groups on poly(2-oxazolines), indicating a method for functionalizing polymers with pendant thiol groups that could react with double bonds of compounds similar to the one , leading to potential applications in graft copolymers and materials science (Cesana et al., 2007).
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Martínez-Martínez et al. (1998) explore intramolecular hydrogen bonding in oxamide derivatives, providing a structural investigation that could offer insights into the bonding and stability of compounds with similar amide and ether functionalities (Martínez-Martínez et al., 1998).
Radical Cascade Approaches in Synthesis
Ishibashi et al. (1999) describe a stereoselective radical cascade approach to benzo[a]quinolizidines from enamides, showcasing a method that might be applicable to the synthesis or modification of compounds including "(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide," especially in the context of creating complex cyclic structures (Ishibashi et al., 1999).
Reactivity and Applications in Fluoroorganic Chemistry
Gerus et al. (1998) discuss the interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with triethyl phosphite, hinting at the reactivity of compounds with ethoxy and trifluoromethyl groups towards forming cycloaddition products, which could be relevant for understanding the reactivity and potential synthetic pathways involving "(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide" (Gerus et al., 1998).
Advanced Materials and Nanotechnology
Wu et al. (2011) present research on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, showing how modifications of aromatic compounds with specific functional groups can lead to materials with novel properties. This research could provide a foundation for the design of new materials using aromatic compounds similar to the one (Wu et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c1-2-26-15-7-3-13(4-8-15)17(24)11-12-18(25)23-14-5-9-16(10-6-14)27-19(20,21)22/h3-12H,2H2,1H3,(H,23,25)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHCZBCIAIRCHF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2918070.png)

![2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2918074.png)

![1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2918079.png)
![4-{3-[(Benzyloxy)methyl]pyrrolidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2918080.png)

![(E)-4-(2-(3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2918084.png)
![2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2918085.png)
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2918086.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2918087.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2918088.png)
![4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2918089.png)
